Bienvenue dans la boutique en ligne BenchChem!

DDO3711

Gastric cancer PHORC MKN45

DDO3711 is the only commercially available bifunctional PHORC that co-recruits ASK1 kinase and PP5 phosphatase to enforce catalytic dephosphorylation of p-ASK1T838. ATP-competitive inhibitors (e.g., Selonsertib) or unconjugated fragments cannot replicate this mechanism. Validated in MKN45 gastric cancer cells (IC₅₀=0.5 µM) with in vivo tumor suppression at 20–40 mg/kg ip. Essential positive control for PHORC proof-of-mechanism studies. ≥98% purity.

Molecular Formula C42H41N9O6
Molecular Weight 767.8 g/mol
Cat. No. B15611061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO3711
Molecular FormulaC42H41N9O6
Molecular Weight767.8 g/mol
Structural Identifiers
InChIInChI=1S/C42H41N9O6/c1-55-34-17-15-32(24-35(34)56-2)42-48-36(49-57-42)23-28-7-9-29(10-8-28)39(52)44-19-5-3-4-6-20-45-40(53)30-11-13-31(14-12-30)41(54)47-37-26-51-25-33(16-18-38(51)46-37)50-22-21-43-27-50/h7-18,21-22,24-27H,3-6,19-20,23H2,1-2H3,(H,44,52)(H,45,53)(H,47,54)
InChIKeyRIYWFDNHTSMYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDO3711 as a First-in-Class PHORC for ASK1 Dephosphorylation — Procurement-Grade Structural and Mechanistic Definition


DDO3711 is a phosphatase recruitment chimera (PHORC) that constitutes the first published example of a bifunctional small molecule capable of co-recruiting apoptosis signal-regulating kinase 1 (ASK1) and protein phosphatase 5 (PP5) to enforce proximity-mediated dephosphorylation of p-ASK1 at Thr838 [1]. The molecule is assembled by covalently linking a small-molecular ASK1 inhibitor to a PP5 activator through a synthetic chemical linker, yielding a single entity (C₄₂H₄₁N₉O₆, MW 767.83) that simultaneously engages both the kinase substrate and the phosphatase effector [1]. This chimeric architecture distinguishes DDO3711 from conventional ATP-competitive ASK1 inhibitors, placing it within the emerging TACnology (Targeting Chimera) landscape as a prototype for phosphoproteome-editing tools [2].

Why Conventional ASK1 Inhibitors or PP5 Activators Cannot Substitute for DDO3711 in Dephosphorylation-Dependent Applications


The bifunctional architecture of DDO3711 is not an incremental modification but a functional prerequisite for activity that precludes replacement by any of its constituent fragments used alone or in physical combination. Neither the unconjugated ASK1 inhibitor moiety nor the PP5 activator warhead, administered singly or as a mixture, is capable of inducing the ternary complex formation required for catalytic dephosphorylation of p-ASK1T838 in cancer cells [1]. A user intending to replicate published PHORC-mediated biology using only an ATP-competitive ASK1 inhibitor such as Selonsertib (GS-4997) would be testing kinase inhibition—a pharmacodynamic mechanism fundamentally orthogonal to the phosphatase-recruitment event that defines DDO3711 pharmacology [1][2]. Substitution therefore alters the mechanistic readout, the cellular phenotype, and the interpretation of downstream signaling data.

Quantitative Differential Evidence for DDO3711 Against Closest Analogs and In-Class Candidates


Head-to-Head Antiproliferative Activity: DDO3711 vs. Its Unconjugated Constituent Pharmacophores in MKN45 Gastric Cancer Cells

DDO3711 demonstrates a unique antiproliferative effect that is entirely absent from its individual molecular components. In MKN45 gastric cancer cells, DDO3711 inhibited proliferation with an IC₅₀ of 0.5 μM, whereas the isolated ASK1 inhibitor warhead, the isolated PP5 activator, and the physical mixture of both (i.e., co-treatment without covalent linkage) each produced no measurable antiproliferative response under identical assay conditions [1]. This differential confirms that the functional output requires the covalent integration of both recognition elements into a single PHORC entity, and precludes attributing the cellular activity to the kinase-inhibitory potency of the ASK1-recruiting fragment alone.

Gastric cancer PHORC MKN45

Kinase Selectivity Profiling: DDO3711 ASK1/ASK2 Discrimination Compared with Selonsertib (GS-4997)

DDO3711 exhibits a selectivity window of >122-fold for ASK1 over ASK2 (ASK1 IC₅₀ = 164.1 nM; ASK2 IC₅₀ > 20 μM), as determined by in vitro kinase inhibition assays . Although the clinical-stage ATP-competitive ASK1 inhibitor Selonsertib (GS-4997) achieves a larger selectivity window of approximately 1250-fold (ASK1 IC₅₀ ≈ 5 nM; ASK2 IC₅₀ ≈ 6.25 μM) [1], the pharmacological significance of this comparison is limited because DDO3711's functional mechanism relies on ternary complex formation and substrate dephosphorylation rather than on the absolute kinase inhibitory potency that dominates the Selonsertib profile. The >20 μM ASK2 IC₅₀ of DDO3711 indicates that at biologically active concentrations for PHORC-mediated dephosphorylation, ASK2 engagement is negligible.

ASK1 ASK2 Kinase selectivity

Cancer-Cell-Selective Antiproliferative Activity: DDO3711 Spares Normal GES-1 and HGC-27 Cells

DDO3711 displays a cell-type-restricted antiproliferative profile that distinguishes it from non-selective cytotoxic agents. At 15 μM treatment for 24 hours, DDO3711 reduced proliferation of MKN45 gastric cancer cells in a PP5-dependent manner but did not inhibit the proliferation of normal gastric epithelial GES-1 cells or HGC-27 gastric cancer cells lacking the hyperphosphorylated ASK1T838 background [1]. This differential activity aligns with the target engagement hypothesis that DDO3711 efficacy depends on the presence of elevated p-ASK1T838 substrate, providing a rational basis for selecting appropriate cellular models.

Cancer selectivity Gastric epithelial HGC-27

Concentration- and Time-Dependent Dephosphorylation of p-ASK1T838 In Vitro and in Cells

DDO3711 induces the dephosphorylation of p-ASK1T838—the phosphorylated Thr838 residue whose hyperphosphorylation drives gastric cancer progression—in a concentration- and time-dependent manner both in biochemical assays and in intact cells. At concentrations of 5–50 μM over 0.5–2 hours, DDO3711 effectively dephosphorylated p-ASK1T838 [1]. The mechanistic dependence on PP5 recruitment has been confirmed: this dephosphorylation activity is abrogated when PP5 is absent or pharmacologically inhibited, confirming the PHORC mechanism rather than off-target phosphatase activation [2]. In contrast, ATP-competitive ASK1 inhibitors such as Selonsertib block kinase activity but do not actively reduce the existing pool of phosphorylated p-ASK1T838 protein, yielding a fundamentally different signaling outcome.

Dephosphorylation p-ASK1T838 PP5 recruitment

In Vivo Tumor Growth Inhibition in MKN45 Xenograft Model

DDO3711 produces dose-dependent tumor growth inhibition in a subcutaneous MKN45 gastric cancer xenograft model. Intraperitoneal administration of DDO3711 at 20 mg/kg and 40 mg/kg once daily for 21 days significantly suppressed tumor growth relative to vehicle-treated controls [1]. The in vivo activity provides proof-of-concept that PHORC-mediated p-ASK1T838 dephosphorylation can translate from biochemical and cellular assays into an antitumor pharmacodynamic response. No comparable in vivo efficacy data exist for the unconjugated ASK1 inhibitor or PP5 activator fragments, further reinforcing the requirement for the intact chimera [2].

Xenograft In vivo efficacy Gastric cancer

Downstream Pathway Modulation: Reduction of p-JNK, p-p38, CDK4/6, and Cyclin D1

DDO3711 triggers a downstream signaling signature consistent with ASK1 pathway attenuation. Treatment with DDO3711 at 5 μM for 1–24 hours reduced the protein levels of CDK4/6 and Cyclin D1 in a concentration-dependent manner [1]. Additionally, DDO3711 reduced the phosphorylated forms of JNK (p-JNK) and p38 (p-p38) in a concentration-dependent fashion [1]. These downstream effects are mechanistically downstream of p-ASK1T838 dephosphorylation and are not reproduced by ATP-competitive ASK1 inhibitors at comparable concentrations that block kinase activity but do not reverse the hyperphosphorylated state of the upstream activator. The magnitude and breadth of pathway modulation provide a pharmacodynamic fingerprint that distinguishes PHORC-mediated dephosphorylation from kinase domain inhibition.

ASK1 signaling JNK/p38 Cell cycle

High-Value Research and Preclinical Application Scenarios for DDO3711 Based on Quantitative Differentiation Evidence


PHORC Mechanism-of-Action Studies Requiring Ternary Complex Formation as the Pharmacodynamic Driver

Investigators studying bifunctional proximity-mediated pharmacology can employ DDO3711 as the definitive tool compound for PP5-recruiting PHORCs. Unlike co-treatment with separate ASK1 inhibitor and PP5 activator molecules—which fails to produce antiproliferative effects in MKN45 cells [1]—DDO3711 uniquely demonstrates that covalent linkage of the two pharmacophores is required to achieve functional dephosphorylation. This makes DDO3711 the necessary positive control for experiments aiming to establish PHORC proof-of-mechanism or to benchmark next-generation chimeras.

Gastric Cancer Models Dependent on Hyperphosphorylated ASK1T838 for Proliferation

DDO3711 serves as a chemical probe for gastric cancer cell lines such as MKN45 in which hyperphosphorylation of ASK1 at Thr838 drives aberrant proliferation. The cell-type-selective activity profile—active in MKN45 (IC₅₀ = 0.5 μM), inactive in GES-1 normal gastric epithelial cells and HGC-27 cells [1]—allows researchers to dissect ASK1T838-dependent signaling nodes without confounding cytotoxicity in control cells. In vivo, DDO3711 at 20–40 mg/kg ip daily suppresses MKN45 xenograft tumor growth, providing a pharmacodynamic in vivo tool for target engagement and antitumor efficacy studies in gastric cancer [2].

Phospho-Reversal Phenotypic Screening to Distinguish Kinase Inhibition from Substrate Dephosphorylation

The unique ability of DDO3711 to directly reduce p-ASK1T838 levels via PP5 recruitment [1]—as opposed to simply preventing further phosphorylation—makes it a critical control for phenotypic screens that aim to differentiate between ATP-competitive kinase inhibition and catalytic substrate dephosphorylation. The downstream signature (reduction of p-JNK, p-p38, CDK4/6, and Cyclin D1) provides multiple orthogonal biomarkers for confirming on-target PHORC pharmacology [2].

Structural Biology and Biophysical Studies of Ternary PP5–DDO3711–ASK1 Complexes

DDO3711 is the first reported small molecule that assembles a ternary complex between PP5 and ASK1, enabling structural biology investigations—such as cryo-EM, X-ray crystallography, or hydrogen-deuterium exchange mass spectrometry—of induced-proximity phosphatase recruitment. The availability of the compound through commercial channels (MedChemExpress, TargetMol, Biorbyt) facilitates procurement for biophysical studies that require the intact chimera, as the individual fragments do not support ternary complex formation under physiological conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDO3711

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.